Vanadium, oxosulfato-, dihydrate

Description

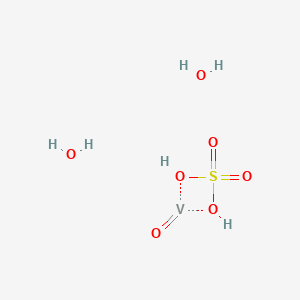

Vanadium, oxosulfato-, dihydrate (systematic name: bis(2,2′-bipyridine)oxidovanadium(IV) sulfate dihydrate) is a vanadium(IV) complex with the molecular formula [VO(SO₄)(2,2′-bpy)]·2H₂O and a molecular weight of 511.21 g/mol . It belongs to a class of organovanadium compounds characterized by a vanadyl (VO²⁺) core coordinated to organic ligands (2,2′-bipyridine in this case) and inorganic sulfate anions, with two water molecules of crystallization. This compound is synthesized via refluxing vanadyl sulfate with 2,2′-bipyridine in aqueous or ethanol-water mixtures, yielding a blue-green crystalline solid . Its purity is confirmed via microanalysis and IR spectroscopy .

This compound has been studied extensively for its insulin-mimetic and lipid-modulating properties. In animal models, it reduces hyperglycemia and improves lipid profiles (e.g., lowering triglycerides and total cholesterol) under high-fat diets . Its organic ligands enhance bioavailability and reduce gastrointestinal toxicity compared to inorganic vanadium salts like vanadyl sulfate (VOSO₄) .

Properties

CAS No. |

16840-96-3 |

|---|---|

Molecular Formula |

H6O7SV |

Molecular Weight |

201.05 g/mol |

IUPAC Name |

oxovanadium;sulfuric acid;dihydrate |

InChI |

InChI=1S/H2O4S.2H2O.O.V/c1-5(2,3)4;;;;/h(H2,1,2,3,4);2*1H2;; |

InChI Key |

WOXQRVHKUAZZQP-UHFFFAOYSA-N |

SMILES |

O.O.OS(=O)(=O)O.O=[V] |

Canonical SMILES |

O.O.OS(=O)(=O)O.O=[V] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Vanadium, oxosulfato-, dihydrate is compared below with structurally related vanadium complexes:

Key Observations:

- Ligand Effects : The 2,2′-bipyridine ligand in this compound enhances stability and biological activity compared to unligated vanadyl sulfate. Methyl-substituted bipyridine ligands (e.g., 4,4′-dimethyl-2,2′-bipyridine) increase lipophilicity, improving cellular uptake .

- Oxidation State: Vanadium(IV) complexes (e.g., this compound) are less toxic than vanadium(V) species like sodium metavanadate, which induce severe clinical toxicity (lethargy, abnormal gait) at similar exposure levels .

- Hydration: Dihydrate forms (e.g., this compound) exhibit greater thermal stability than anhydrous or monohydrate analogs, as seen in vanadyl oxalate systems .

Functional Comparisons

- Biological Activity :

- This compound reduces total cholesterol and triglycerides in adipose tissue by 15–20% in high-fat diet models, outperforming vanadyl sulfate .

- Sodium (2,2′-bipyridine)oxidobisperoxidovanadate(V) octahydrate (a V⁵⁺ complex) shows superior antioxidant activity due to peroxide ligands but higher cytotoxicity .

- Catalytic Applications: Vanadyl sulfate dihydrate is widely used in cyclohexane oxidation but requires carbon supports for recyclability .

- Toxicity: Organic vanadium complexes (e.g., this compound) exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to inorganic salts like VOSO₄ (LD₅₀ ~ 150 mg/kg) .

Data Tables

Table 1: Thermal Stability of Hydrated Vanadium Compounds

Table 2: Bioactivity in NZO Mice (Metabolic Syndrome Model)

| Compound | Glucose Reduction (%) | Cholesterol Impact | Triglyceride Impact |

|---|---|---|---|

| This compound | 25–30 | No effect | No effect |

| Vanadyl sulfate (VOSO₄) | 15–20 | Increased | Increased |

| Sodium metavanadate (NaVO₃) | 10–15 | Severe increase | Severe increase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.